
6,8-Dibromo-3-formylchromone
Overview
Description
6,8-Dibromo-3-formylchromone is a 3-formylchromone derivative . It appears as a light yellow powder . It has a molecular weight of 331.94 and a CAS number of 42059-76-7 .
Molecular Structure Analysis
The molecular formula of this compound is C10H4Br2O3 . The IUPAC name is 6,8-dibromo-4-oxochromene-3-carbaldehyde . The molecule consists of 19 atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 174-176°C . Its density is 2.154g/cm3 , and it has a boiling point of 421.4ºC at 760 mmHg .Scientific Research Applications
Biological Activities and Chemical Properties
- 6,8-Dibromo-3-formylchromone has been examined for its biological activities. Although it showed potent inhibitory activity against urease, it did not exhibit anti-Helicobacter pylori activity or anti-HIV activity. This suggests specificity in its biological interactions (Kawase et al., 2007).
- The compound's crystal structure has been analyzed, indicating that the atoms of the 6,8-dibromochromone unit are essentially coplanar. This structural information is crucial for understanding its chemical behavior and potential applications (Ishikawa, 2014).
Synthesis and Derivatives
- Research on the synthesis of derivatives from this compound has been conducted, showing its utility in creating diverse chemical structures. This indicates its role as a valuable precursor in synthetic chemistry (Quiroga et al., 2002).
- The reactivity of this compound with phosphorus hydrazides has been explored, demonstrating its potential in forming compounds with antitumor and antibacterial properties (Nawrot-Modranka et al., 2006).
Chemical Reactions and Applications
- Its reactions with active methylene and methyl compounds have been studied, revealing its versatility in synthesizing various heterocyclic systems. This underlines its potential in developing new chemical entities for various applications (Gašparová & Lácová, 2005).
- Photoredox functionalization studies involving 3-formylchromone derivatives, including this compound, have been conducted. This research emphasizes its utility in synthetic chemistry, particularly in the creation of 3-acylchromones (Mkrtchyan & Iaroshenko, 2020).
Potential Medical Applications
- Some studies have explored the anti-leishmanial and anti-trypanosomal activities of compounds synthesized from 3-formylchromone derivatives, suggesting potential medical applications in combating parasitic diseases (Galarraga et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The study of 3-formylchromone derivatives, including 6,8-Dibromo-3-formylchromone, is ongoing due to their potential biological activities . They are being investigated for their antifungal, antiviral, antimicrobial, antiallergenic, antitubulin, and antitumor activities . Future research may focus on further understanding their mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
6,8-dibromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEURQCXJDIUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229693 | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42059-76-7 | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dibromo-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]propan-2-amine;oxalic acid](/img/structure/B7812713.png)
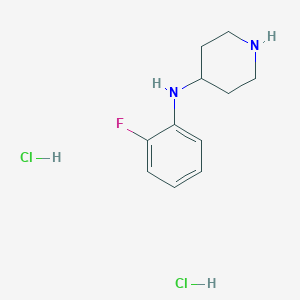
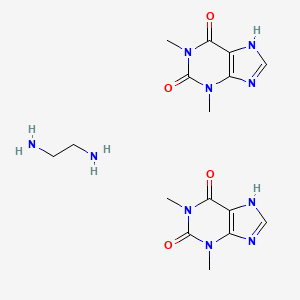
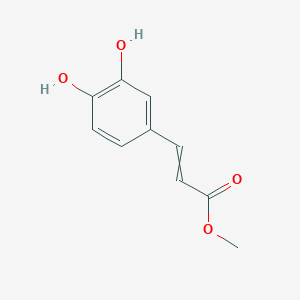

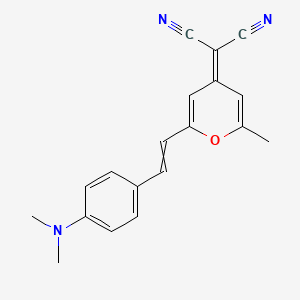
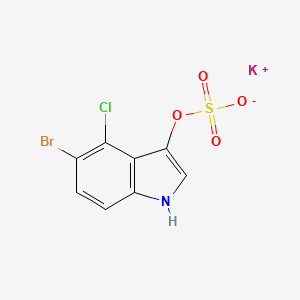

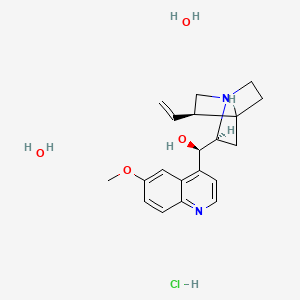
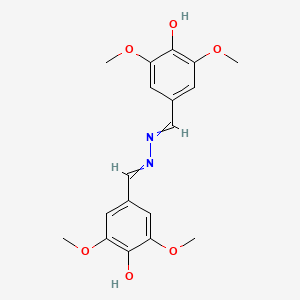
![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7812797.png)
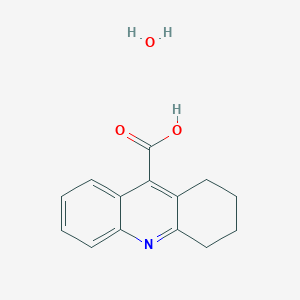
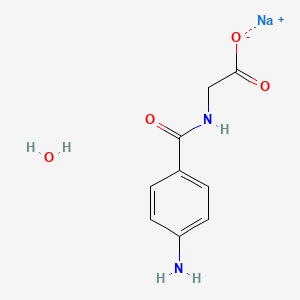
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B7812808.png)